molecular formula C7H4FNOS B1412264 2-Fluorobenzo[d]thiazol-4-ol CAS No. 1261630-58-3

2-Fluorobenzo[d]thiazol-4-ol

Cat. No.: B1412264
CAS No.: 1261630-58-3
M. Wt: 169.18 g/mol
InChI Key: MTZDFBZFSPILEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorobenzo[d]thiazol-4-ol is a heterocyclic compound that contains a benzothiazole ring with a fluorine atom at the 2-position and a hydroxyl group at the 4-position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

2-Fluorobenzo[d]thiazol-4-ol, also known as 2-fluoro-4-hydroxybenzothiazole, is a heterocyclic organic compound that belongs to the family of benzothiazoles

Mode of Action

For instance, some thiazole derivatives have been found to exhibit their anti-inflammatory and analgesic activities by inhibiting the biosynthesis of prostaglandins .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Pharmacokinetics

. These properties could potentially influence the bioavailability of this compound.

Preparation Methods

The synthesis of 2-Fluorobenzo[d]thiazol-4-ol typically involves the reaction of 2-fluoroaniline with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Fluorobenzo[d]thiazol-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluorobenzo[d]thiazol-4-ol has several scientific research applications:

Comparison with Similar Compounds

2-Fluorobenzo[d]thiazol-4-ol can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZDFBZFSPILEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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